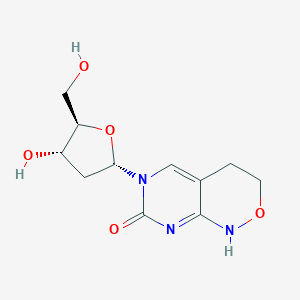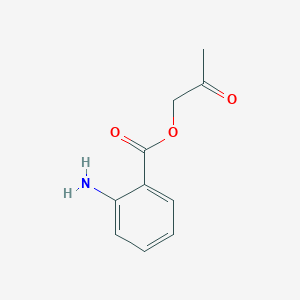
Hexbutinol methiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexbutinol methiodide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a quaternary ammonium compound that has been synthesized through various methods.
科学的研究の応用
Hexbutinol methiodide has several potential applications in scientific research. It has been used as a cholinergic agonist, which means that it can stimulate the activity of the neurotransmitter acetylcholine. This property makes it useful in studying the role of acetylcholine in various physiological processes, such as muscle contraction, memory formation, and attention.
作用機序
The mechanism of action of hexbutinol methiodide involves its ability to bind to and activate muscarinic acetylcholine receptors. These receptors are found in various tissues, including the brain, heart, and smooth muscle. Activation of these receptors leads to the release of intracellular calcium, which results in various physiological effects.
生化学的および生理学的効果
Hexbutinol methiodide has several biochemical and physiological effects. It can stimulate the contraction of smooth muscle, increase heart rate, and increase salivary secretion. It also has effects on the central nervous system, including improving memory and attention.
実験室実験の利点と制限
One advantage of using hexbutinol methiodide in lab experiments is its ability to selectively activate muscarinic acetylcholine receptors. This property allows researchers to study the specific effects of acetylcholine on various physiological processes. However, one limitation of using hexbutinol methiodide is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on hexbutinol methiodide. One area of interest is its potential therapeutic applications, such as in the treatment of memory disorders or smooth muscle disorders. Another area of interest is its use as a tool in neuroscience research, such as in studying the role of acetylcholine in various brain functions.
Conclusion
In conclusion, hexbutinol methiodide is a chemical compound that has several potential applications in scientific research. Its ability to selectively activate muscarinic acetylcholine receptors makes it useful in studying various physiological processes. However, its potential toxicity limits its use in certain experiments. Further research is needed to explore its potential therapeutic applications and its use as a tool in neuroscience research.
合成法
Hexbutinol methiodide can be synthesized through various methods, including the reaction of hexbutinol with methyl iodide. The reaction occurs in the presence of a base, such as potassium hydroxide, and results in the formation of hexbutinol methiodide. Another method involves the reaction of hexbutinol with iodomethane in the presence of a catalyst, such as silver oxide.
特性
CAS番号 |
127471-24-3 |
|---|---|
製品名 |
Hexbutinol methiodide |
分子式 |
C22H32INO |
分子量 |
453.4 g/mol |
IUPAC名 |
1-cyclohexyl-4-(1-methylpiperidin-1-ium-1-yl)-1-phenylbut-2-yn-1-ol;iodide |
InChI |
InChI=1S/C22H32NO.HI/c1-23(17-9-4-10-18-23)19-11-16-22(24,20-12-5-2-6-13-20)21-14-7-3-8-15-21;/h2,5-6,12-13,21,24H,3-4,7-10,14-15,17-19H2,1H3;1H/q+1;/p-1 |
InChIキー |
VFEWHDJIFYGWGC-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCCCC1)CC#CC(C2CCCCC2)(C3=CC=CC=C3)O.[I-] |
正規SMILES |
C[N+]1(CCCCC1)CC#CC(C2CCCCC2)(C3=CC=CC=C3)O.[I-] |
同義語 |
1-(4-cyclohexyl-4-hydroxy-2-butynyl-4-phenyl)-1-methylpiperidinium iodide hexbutinol methiodide hexbutinol methiodide, (R)-isomer hexbutinol methiodide, (S)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




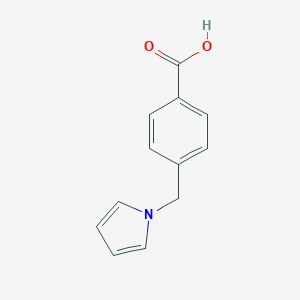
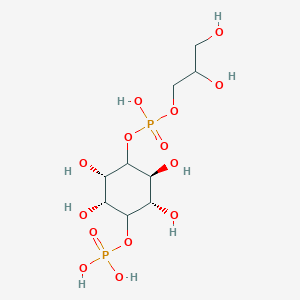
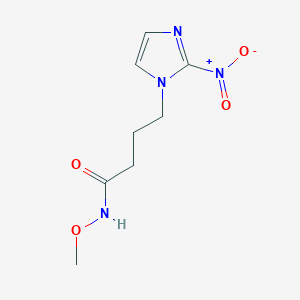
![(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B136794.png)
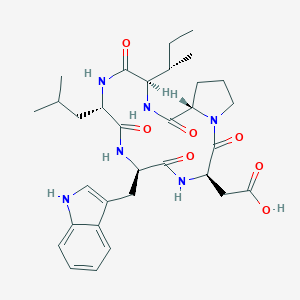
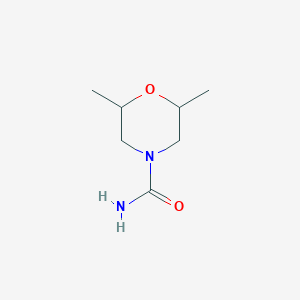
![Furo[2,3-c]pyridine-2-methanamine](/img/structure/B136801.png)

